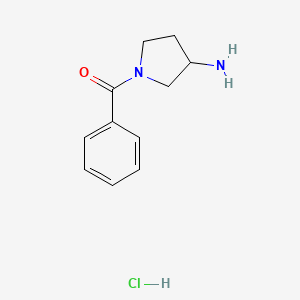

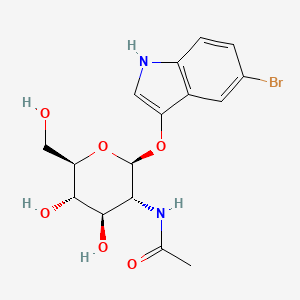

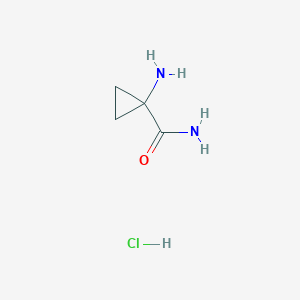

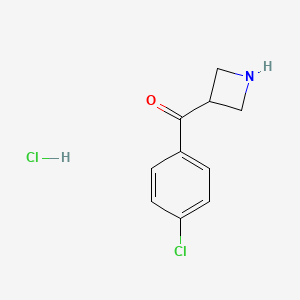

(3-Amino-1-pyrrolidinyl)(phenyl)methanone hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(3-Amino-1-pyrrolidinyl)(phenyl)methanone hydrochloride” is a chemical compound that has recently gained attention in the field of chemistry due to its potential applications in various fields such as pharmaceuticals and material sciences. The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

For synthetic pyrrolidines, the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles has been studied extensively .Chemical Reactions Analysis

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds. It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Aplicaciones Científicas De Investigación

Spectroscopic Properties

- Electronic Absorption and Fluorescence: (3-Amino-1-pyrrolidinyl)(phenyl)methanone and related compounds exhibit unique electronic absorption, excitation, and fluorescence properties in different solvents. These properties are influenced by the solvent's polarity and hydrogen-bonding abilities. Quantum chemistry calculations provide insights into the molecule's conformations and molecular orbital energies (Al-Ansari, 2016).

Synthesis and Characterization

Synthesis Techniques

Novel synthesis methods have been developed for derivatives of (3-Amino-1-pyrrolidinyl)(phenyl)methanone, leading to a variety of compounds characterized by spectral studies and theoretical calculations (Enbaraj et al., 2021).

Chemical Modifications

Different chemical modifications of (3-Amino-1-pyrrolidinyl)(phenyl)methanone have been explored, resulting in compounds with varied structures and properties, such as antimicrobial activities (Kumar et al., 2012).

Pharmacological Activities

- Anticonvulsant Agents: Derivatives of (3-Amino-1-pyrrolidinyl)(phenyl)methanone have been synthesized and evaluated for their anticonvulsant activities. Some compounds showed potent effects, indicating their potential as sodium channel blockers and anticonvulsant agents (Malik & Khan, 2014).

Molecular Docking and Enzyme Inhibition

- Enzyme Inhibitory Activities: Certain derivatives of (3-Amino-1-pyrrolidinyl)(phenyl)methanone have been found to exhibit enzyme inhibitory activities against enzymes like acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. Molecular docking studies suggest significant interactions at the enzyme active sites, indicating the potential of these compounds in therapeutic applications (Cetin et al., 2021).

Direcciones Futuras

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen, as evidenced by the considerable number of bioactive compounds now available . Therefore, “(3-Amino-1-pyrrolidinyl)(phenyl)methanone hydrochloride” and similar compounds may have potential applications in drug discovery.

Propiedades

IUPAC Name |

(3-aminopyrrolidin-1-yl)-phenylmethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c12-10-6-7-13(8-10)11(14)9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNWDRDZKQZGKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)C2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzoylpyrrolidin-3-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromobenzo[d]isoxazole](/img/structure/B1374670.png)